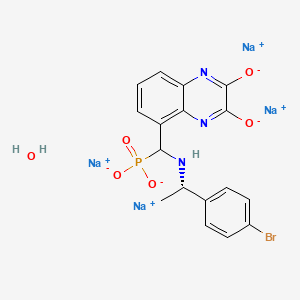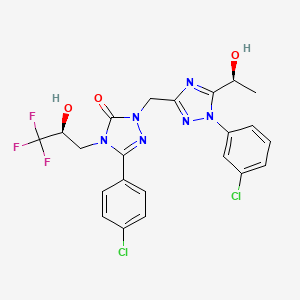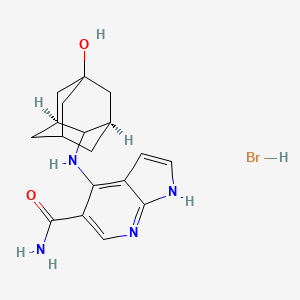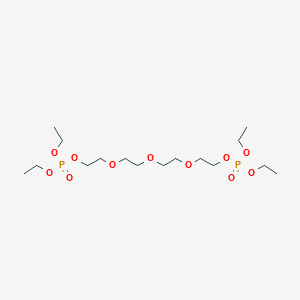
PF-06260414
Descripción general
Descripción
PF-06260414 is under investigation in clinical trial NCT02070939 (Study To Evaluate Safety And Tolerability Of Single And Multiple Ascending Doses Of PF- 06260414 In Healthy Western And Japanese Male Subjects).
Aplicaciones Científicas De Investigación
Modulador Selectivo del Receptor de Andrógenos
PF-06260414 es un Modulador Selectivo del Receptor de Andrógenos (SARM) que ha sido evaluado en humanos {svg_1} {svg_2}. Los SARMs se unen selectivamente y estimulan o inhiben la actividad del receptor de andrógenos (AR) en varios tejidos diana {svg_3}. This compound tiene una potente actividad agonista de AR en una prueba de reportero transcripcional basada en células {svg_4}.
Tratamiento para el Debilitamiento Muscular
this compound se está investigando como un tratamiento para el debilitamiento muscular, como el asociado con la distrofia muscular {svg_5}. Tiene el potencial de ayudar a quienes sufren de afecciones de debilitamiento muscular {svg_6}.
Tratamiento para la Sarcopenia
La sarcopenia, que se asocia con el envejecimiento natural, es otra condición para la que se está investigando this compound {svg_7}. Podría ayudar potencialmente a mantener la masa muscular en personas mayores {svg_8}.
Actividad Anabólica
this compound tiene actividad anabólica sin actividad androgénica no deseada en los órganos reproductivos, el hígado o los riñones {svg_9}. Esto lo convierte en un candidato prometedor para aplicaciones terapéuticas donde se desea la actividad anabólica {svg_10}.
Farmacocinética y Farmacodinamia
La farmacocinética y farmacodinamia de this compound se han estudiado en sujetos masculinos occidentales y japoneses sanos {svg_11}. Tiene una absorción rápida (T max mediana, aproximadamente 1-2 horas), una t 1/2 media de aproximadamente 6.9 a 12.8 horas {svg_12}.
Seguridad y Tolerabilidad
La seguridad y tolerabilidad de this compound se han evaluado en ensayos clínicos {svg_13}. Esto es crucial para determinar su potencial de uso en humanos {svg_14}.
Propiedades
IUPAC Name |
6-[(4R)-4-methyl-1,1-dioxo-1,2,6-thiadiazinan-2-yl]isoquinoline-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-10-8-17-21(19,20)18(9-10)12-2-3-13-11(6-12)4-5-16-14(13)7-15/h2-6,10,17H,8-9H2,1H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAVFOXYJCREBQ-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNS(=O)(=O)N(C1)C2=CC3=C(C=C2)C(=NC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNS(=O)(=O)N(C1)C2=CC3=C(C=C2)C(=NC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1612755-71-1 | |
| Record name | PF-06260414 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1612755711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-06260414 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15221 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-06260414 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I487UHH95 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of (R)-6-(4-methyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl)isoquinoline-1-carbonitrile (PF-06260414)?
A: (R)-6-(4-methyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl)isoquinoline-1-carbonitrile (this compound) functions as a selective androgen receptor modulator (SARM). While the precise downstream effects haven't been extensively studied in the provided research, SARMs generally exert their effects by binding to androgen receptors. This binding can either activate or block the receptor's activity, influencing gene expression and protein synthesis. [, , , ]
Q2: How stable is this compound in storage, and what are the implications for its use in research and testing?
A: Research indicates that this compound may exhibit instability when stored in standard stock solutions at -20°C. It is recommended to store this compound at lower temperatures, such as -80°C, to maintain its integrity over extended periods. [] This instability has significant implications for researchers developing analytical methods for detecting this compound residues. Accurate quantification relies on the compound's stability in both reference solutions and biological samples. []
Q3: How is this compound metabolized in horses, and what are the implications for doping control?
A: A study utilizing equine liver microsomes identified five metabolites of this compound. [] This metabolic profile, observed for the first time in this research, is crucial for doping control efforts in equestrian sports. Understanding the metabolic breakdown products allows for the development of targeted detection methods, ensuring the integrity of competitions. []
Q4: What analytical techniques are primarily used to study this compound?
A: Mass spectrometry plays a crucial role in characterizing and analyzing this compound. Specifically, electron ionization and electrospray ionization/collision-induced dissociation coupled with high-resolution mass spectrometry have been employed to elucidate the compound's fragmentation patterns and identify characteristic precursor-product ion relationships. [] This information is essential for developing sensitive and selective analytical methods for detecting this compound in various matrices. []
Q5: Beyond its potential for misuse in athletics, are there other areas where understanding the distribution and use of this compound is important?
A: Yes, research suggests a potential interest in this compound within certain geographical areas, particularly those near military installations. [] While the reasons behind this interest require further investigation, it highlights the importance of monitoring trends in the use of such compounds. Understanding the reasons behind localized interest in specific SARMs can aid in developing targeted awareness campaigns and informing public health initiatives. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[4-[[7-(diethylamino)-4-hydroxy-2-oxochromen-3-yl]methylideneamino]phenyl]-N'-(1,2,3,4-tetrahydroacridin-9-yl)acetohydrazide](/img/structure/B609886.png)










